molecular formula C18H22N4O7 B11950293 Diethyl (1-phenylethyl)amine picrate CAS No. 94264-12-7

Diethyl (1-phenylethyl)amine picrate

Cat. No.: B11950293
CAS No.: 94264-12-7
M. Wt: 406.4 g/mol
InChI Key: VATBNBXWWHGCBX-UHFFFAOYSA-N
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Description

Diethyl (1-phenylethyl)amine picrate is an organic compound that combines the structural features of diethylamine, 1-phenylethylamine, and picrate. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The picrate component, derived from picric acid, is often used in the formation of energetic materials due to its explosive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-phenylethyl)amine picrate typically involves the reaction of diethylamine with 1-phenylethylamine in the presence of picric acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-phenylethyl)amine picrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amines, nitro derivatives, and other functionalized compounds.

Scientific Research Applications

Diethyl (1-phenylethyl)amine picrate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-phenylethyl)amine picrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-phenylethyl)amine picrate is unique due to the combination of its structural components, which impart distinct chemical and physical properties.

Properties

CAS No.

94264-12-7

Molecular Formula

C18H22N4O7

Molecular Weight

406.4 g/mol

IUPAC Name

N,N-diethyl-1-phenylethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C12H19N.C6H3N3O7/c1-4-13(5-2)11(3)12-9-7-6-8-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-11H,4-5H2,1-3H3;1-2,10H

InChI Key

VATBNBXWWHGCBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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